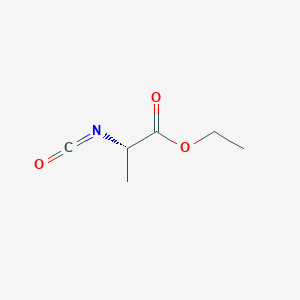
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- is a chemical compound with the molecular formula C6H9NO3. This compound is known for its unique structure, which includes an isocyanate group attached to the second carbon of the propanoic acid backbone, and an ethyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- typically involves the esterification of propanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Acid or base catalysts are often used to facilitate these reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the isocyanate group.
Ethyl 2-hydroxypropanoate: Contains a hydroxyl group instead of an isocyanate group.
Ethyl 2-oxopropanoate: Contains a keto group instead of an isocyanate group
Uniqueness
The presence of the isocyanate group in Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- makes it unique compared to other similar compounds. This functional group imparts distinct reactivity, allowing it to participate in specific chemical reactions that other esters cannot.
Propriétés
Numéro CAS |
33280-95-4 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
ethyl (2S)-2-isocyanatopropanoate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1 |
Clé InChI |
PFIQRPNWLUAMOF-YFKPBYRVSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C)N=C=O |
SMILES canonique |
CCOC(=O)C(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


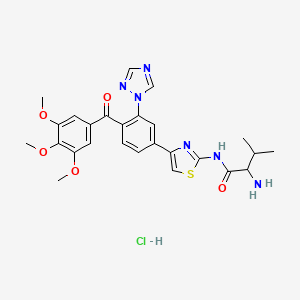
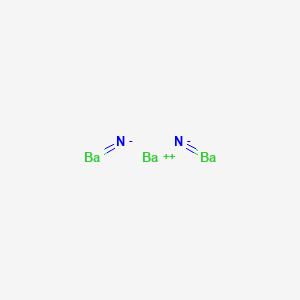
![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)
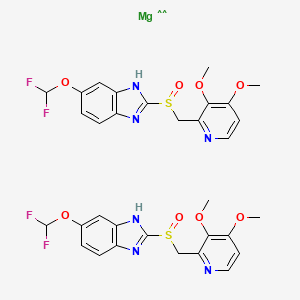
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
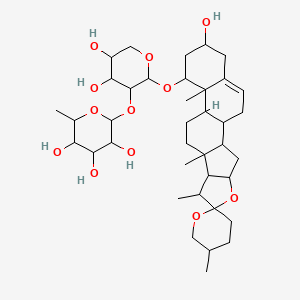
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
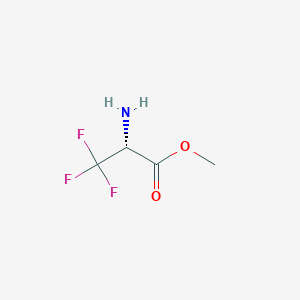
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
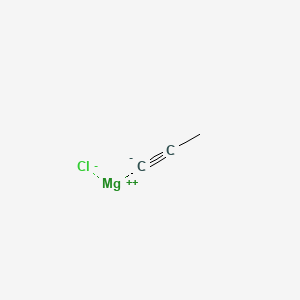
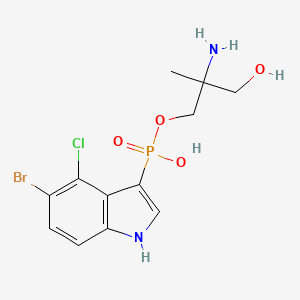
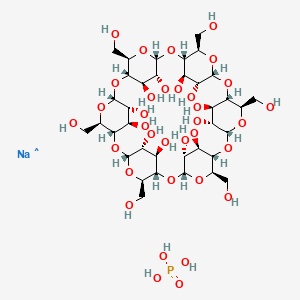
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
